molecular formula C10H18O4 B13805176 1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester

1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester

Cat. No.: B13805176
M. Wt: 202.25 g/mol
InChI Key: OKTDGFGHVCBBMH-UHFFFAOYSA-N
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Description

1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester (CAS 941-43-5) is a cyclic ether ester with the molecular formula C₉H₁₆O₄ and an average molecular mass of 188.223 g/mol . It is also identified as ethyl levulinate propyleneglycol ketal (E243) and is approved as a flavoring agent in food additives, as noted in South Korea's regulatory updates . Structurally, it features a 1,3-dioxane ring fused to a propanoic acid ethyl ester backbone, conferring stability and controlled release properties suitable for flavor applications .

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

ethyl 3-(2-methyl-1,3-dioxan-2-yl)propanoate

InChI

InChI=1S/C10H18O4/c1-3-12-9(11)5-6-10(2)13-7-4-8-14-10/h3-8H2,1-2H3

InChI Key

OKTDGFGHVCBBMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1(OCCCO1)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester typically involves the formation of a cyclic acetal (1,3-dioxane ring) through the reaction of appropriate hydroxy acid derivatives with aldehydes or ketones under acidic conditions, followed by esterification to introduce the ethyl ester moiety. The methyl substitution at position 2 is introduced via starting materials or intermediates bearing the methyl group.

Detailed Synthesis via Diazotization and Acetal Formation

A closely related synthetic approach, as exemplified by the synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid—a structural analog relevant for understanding the preparation of the target compound—involves the following key steps:

  • Starting material: 2-methyl-L-phenylalanine hydrochloride
  • Reaction medium: Mixed solution of 1,4-dioxane and water
  • Reagents: Dilute sulfuric acid and sodium nitrite for diazotization
  • Conditions: Dropwise addition of sodium nitrite solution in an ice bath, followed by stirring at room temperature overnight
  • Work-up: Extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, concentration under reduced pressure, and purification by slurry in petroleum ether and ethyl acetate (3:1 volume ratio)
  • Yield: 85% of the target compound as a white solid

This method avoids the use of toxic cyanide reagents and enzymatic resolution, making it suitable for scale-up production. The stereochemical configuration is preserved throughout the process, which is critical for the biological activity of the compound.

Reaction Scheme Summary

Step Reagents & Conditions Outcome Notes
1 2-methyl-L-phenylalanine hydrochloride + dilute H2SO4 + NaNO2 in 1,4-dioxane/water Diazotization reaction forming hydroxy acid intermediate Performed at 0°C to RT overnight
2 Extraction with ethyl acetate, washing, drying Isolation of crude product Organic phase separation
3 Slurry in petroleum ether/ethyl acetate (3:1) Purification to white solid product Avoids chromatographic purification

Analytical Data and Characterization

  • ^1H NMR (400 MHz, CDCl3): Key signals include broad singlet at 11.55 ppm (acidic proton), multiplets between 7.17–7.23 ppm (aromatic or ring protons), and multiplets at 4.48–4.51 ppm and 3.28–3.32 ppm corresponding to methine and methylene protons, confirming the structure.

Advantages of the Method

  • Avoidance of toxic cyanide reagents and nitrilase enzymes
  • No requirement for chromatographic column purification, facilitating scale-up
  • Use of readily available starting materials that can be synthesized via Negishi coupling and subsequent transformations
  • Preservation of stereochemical integrity of the chiral center

Comparative Analysis of Preparation Methods

Feature Diazotization Method (Patent CN113968781A) Traditional Cyanide/Nitrilase Method
Starting Materials 2-methyl-L-phenylalanine hydrochloride Racemic alpha-hydroxy acids
Toxic Reagents None Cyanide compounds
Purification Slurry purification Chromatographic column required
Scalability Suitable for large scale Limited due to toxicity and purification
Stereochemical Control Maintained Requires enzymatic resolution

Research Outcomes and Industrial Implications

The reported synthesis method provides an efficient, scalable, and environmentally friendlier route to 1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester and its analogs. The avoidance of toxic reagents and complex purification steps reduces production costs and safety hazards. The method's retention of stereochemistry is crucial for applications in pharmaceuticals and cosmetics, where enantiomeric purity impacts efficacy and safety.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound can undergo hydrolysis to release active intermediates that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-methyl-1,3-dioxolane-2-propionate

  • Molecular Formula : C₉H₁₆O₄
  • Molecular Weight : 188.223 g/mol
  • Key Features : Shares the 1,3-dioxolane ring system but differs in ring size (dioxolane vs. dioxane), influencing volatility and solubility .
  • Applications : Used in synthetic chemistry for acetal formation and flavor stabilization .

Ethyl levulinate ethylene acetal

  • Synonyms: 1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester (E243)
  • Applications: Approved as a food flavoring agent due to its fruity and caramel-like notes .

Linear Esters with Branched Chains

Butanoic acid, 2-methyl-, ethyl ester (Ethyl 2-methylbutyrate)

  • Molecular Formula : C₇H₁₄O₂
  • Molecular Weight : 130.18 g/mol
  • Key Features : Linear ester with a branched methyl group; lacks cyclic ether groups.
  • Odor Threshold : 0.006 μg/kg (extremely low), contributing to intense fruity aroma .
  • Research Findings: Dominates in pineapple and durian aromas but shows nonlinear correlation with perceived fruity intensity .

Propanoic acid, 2-methyl-, ethyl ester (Ethyl isobutyrate)

  • Molecular Formula : C₆H₁₂O₂
  • Molecular Weight : 116.16 g/mol
  • Applications : Widely used in apple and strawberry flavorings; described as "fruity, green apple" .
  • Stability : Less stable than cyclic ether esters due to absence of a protective dioxane/dioxolane ring .

Functionalized Esters with Pharmacological Relevance

Clofibrate (Propanoic acid, 2-(p-chlorophenoxy)-2-methyl-, ethyl ester)

  • Molecular Formula : C₁₂H₁₅ClO₃
  • Molecular Weight : 242.70 g/mol
  • Applications: Hypolipidemic agent; structurally distinct due to aromatic chlorophenoxy group .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester C₉H₁₆O₄ 188.223 Cyclic ether, ester Food flavoring, stabilizer
Ethyl 2-methylbutyrate C₇H₁₄O₂ 130.18 Branched alkyl ester Fruit flavors, fragrances
Ethyl isobutyrate C₆H₁₂O₂ 116.16 Linear ester Food additives, perfumes
Clofibrate C₁₂H₁₅ClO₃ 242.70 Aromatic chlorophenoxy Pharmaceuticals

Table 2: Sensory and Industrial Properties

Compound Name Odor Threshold (μg/kg) Odor Quality Stability Notes Industry Relevance
1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester Not reported Caramel, fruity High (cyclic ether) Food, flavoring
Ethyl 2-methylbutyrate 0.006 Intense fruity Moderate Food, beverages
Ethyl isobutyrate 0.25 Green apple, strawberry Low Cosmetics, fragrances

Research Findings and Key Insights

  • Cyclic Ether Esters : The 1,3-dioxane/dioxolane rings enhance thermal and oxidative stability, making them preferred for controlled flavor release in processed foods .
  • Ethyl 2-methylbutyrate: Despite its low odor threshold, its contribution to aroma is context-dependent; high concentrations in durian (D.
  • Clofibrate : Demonstrates how ester functionalization with aromatic groups shifts applications from flavor to pharmaceuticals .

Q & A

Q. What are the established synthetic routes for 1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification of 2-methyl-1,3-dioxolane-2-propanoic acid with ethanol. Key steps include:
  • Activation of the carboxylic acid using a catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Refluxing with excess ethanol to drive esterification to completion.
  • Purification via distillation or chromatography to isolate the ester .
  • Confirmation of structure using 1^1H/13^13C NMR and IR spectroscopy (e.g., characteristic ester C=O stretch at ~1740 cm1^{-1}) .

Q. How can the purity and identity of this compound be verified experimentally?

  • Methodological Answer :
  • Chromatography : Use GC-MS or HPLC with a polar stationary phase (e.g., C18) to assess purity.
  • Spectroscopy :
  • NMR : Look for signals corresponding to the dioxolane ring (δ 4.0–4.5 ppm for O–CH2_2–O) and ethyl ester groups (triplet at δ 1.2–1.4 ppm for CH3_3, quartet at δ 4.1–4.3 ppm for OCH2_2) .
  • IR : Confirm ester (C=O at ~1740 cm1^{-1}) and ether (C–O–C at ~1100 cm1^{-1}) functional groups .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at 2–8°C. Stability studies indicate no degradation under these conditions for up to 12 months. Monitor via periodic NMR or GC-MS to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How does the dioxolane ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The dioxolane ring’s electron-donating ether oxygen atoms stabilize the carbonyl group, reducing electrophilicity. This necessitates stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., BF3_3) for substitution. Kinetic studies under varying conditions (solvent polarity, temperature) can quantify these effects .

Q. What strategies resolve conflicting spectral data for this compound in literature?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference 1^1H NMR data with computational predictions (e.g., DFT-based NMR shifts using Gaussian or ORCA).
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for dioxolane ring protons .
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation .

Q. How can computational modeling predict the compound’s behavior in biological systems?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., esterases).
  • MD Simulations : Assess stability in lipid bilayers (GROMACS) to predict membrane permeability.
  • ADMET Prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity profiles based on logP and polar surface area .

Data Contradictions and Gaps

Q. How should researchers address missing physicochemical data (e.g., logP, water solubility)?

  • Methodological Answer :
  • Experimental Determination :
  • logP : Measure via shake-flask method (octanol/water partition) or HPLC retention time extrapolation.
  • Solubility : Use gravimetric analysis or UV-Vis spectroscopy in saturated solutions .
  • QSAR Models : Predict properties via tools like EPI Suite or ACD/Percepta, validated against experimental benchmarks .

Safety and Toxicology

Q. What safety protocols are recommended given limited toxicological data?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators during handling .
  • Ventilation : Use fume hoods for synthesis/purification steps.
  • Acute Toxicity Testing : Conduct in vitro assays (e.g., zebrafish embryo toxicity) to establish preliminary LC50_{50} values .

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